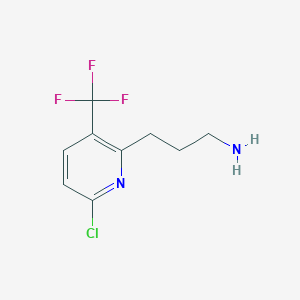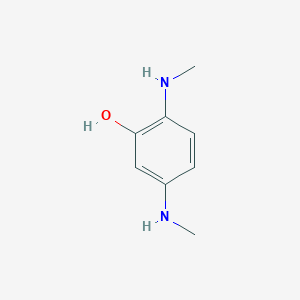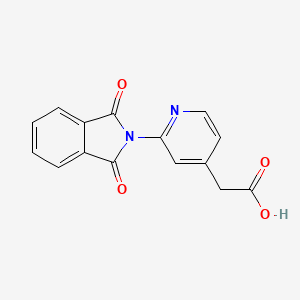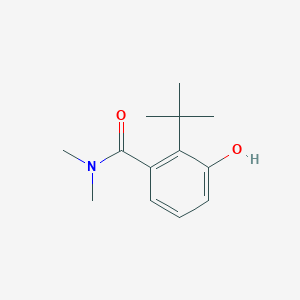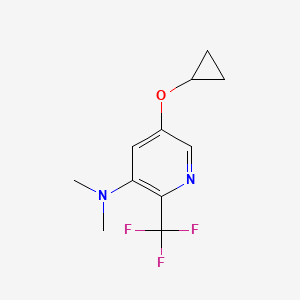
1-(Benzyloxy)-3-(chloromethyl)-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-3-(chloromethyl)-5-nitrobenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group, a chloromethyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-(chloromethyl)-5-nitrobenzene can be synthesized through a multi-step process involving the following key steps:
Chloromethylation: The addition of a chloromethyl group to the benzene ring.
Benzyloxylation: The attachment of a benzyloxy group to the benzene ring.
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor desired reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-3-(chloromethyl)-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of 1-(benzyloxy)-3-(aminomethyl)-5-nitrobenzene.
Oxidation: Formation of benzyloxy-substituted aldehydes or acids.
Scientific Research Applications
1-(Benzyloxy)-3-(chloromethyl)-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-(chloromethyl)-5-nitrobenzene involves interactions with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors due to its functional groups.
Pathways Involved: The nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with biological molecules.
Comparison with Similar Compounds
1-(Benzyloxy)-4-(chloromethyl)-2-methoxybenzene: Similar structure but with a methoxy group instead of a nitro group.
1-(Benzyloxy)-4-(chloromethyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness: 1-(Benzyloxy)-3-(chloromethyl)-5-nitrobenzene is unique due to the presence of both a nitro group and a chloromethyl group, which allows it to undergo a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C14H12ClNO3 |
|---|---|
Molecular Weight |
277.70 g/mol |
IUPAC Name |
1-(chloromethyl)-3-nitro-5-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12ClNO3/c15-9-12-6-13(16(17)18)8-14(7-12)19-10-11-4-2-1-3-5-11/h1-8H,9-10H2 |
InChI Key |
DWCDNFRLEDSEOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)[N+](=O)[O-])CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


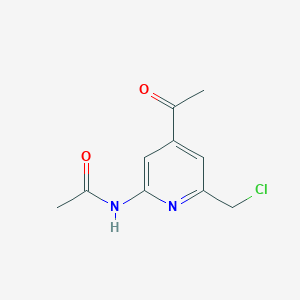
![1-[4-(Chloromethyl)-6-hydroxypyridin-2-YL]ethanone](/img/structure/B14850447.png)
